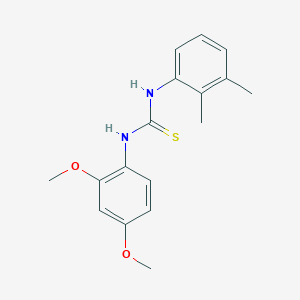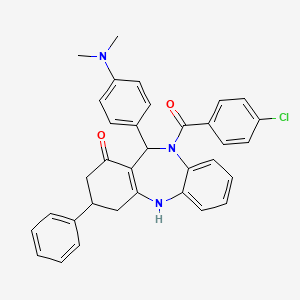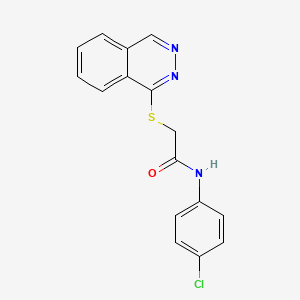![molecular formula C30H22Cl2N2O3 B10867152 10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867152.png)
10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound characterized by its unique structure, which includes chlorinated benzoyl and phenyl groups, a furan ring, and a hexahydro-dibenzo diazepinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Core Structure: The hexahydro-dibenzo diazepinone core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted benzylamines and benzoyl chlorides.
Introduction of Chlorinated Groups: Chlorination of the benzoyl and phenyl groups can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using furfural or a similar furan derivative as the acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring and other aromatic components can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at specific sites using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenated sites can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings or aliphatic chains.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.
Medicine
Medically, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, anti-cancer, or neuroactive agent. Preclinical studies could focus on its efficacy and safety profiles.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorinated aromatic rings and furan moiety could facilitate binding to hydrophobic pockets in proteins, while the diazepinone core might interact with active sites or allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: Similar structure but with a thiophene ring instead of a furan ring.
10-(4-Methylbenzoyl)-11-(4-methylphenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: Similar structure but with methyl groups instead of chlorinated groups.
Uniqueness
The uniqueness of 10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one lies in its combination of chlorinated aromatic rings and a furan moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C30H22Cl2N2O3 |
|---|---|
Peso molecular |
529.4 g/mol |
Nombre IUPAC |
5-(4-chlorobenzoyl)-6-(4-chlorophenyl)-9-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H22Cl2N2O3/c31-21-11-7-18(8-12-21)29-28-24(16-20(17-26(28)35)27-6-3-15-37-27)33-23-4-1-2-5-25(23)34(29)30(36)19-9-13-22(32)14-10-19/h1-15,20,29,33H,16-17H2 |
Clave InChI |
QQFWVDUPIOHYTC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Cl)C6=CC=CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10867069.png)
![methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[6-(thiophen-2-yl)pyridazin-3-yl]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10867073.png)


![2-[(2-bromophenyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10867088.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10867093.png)
![3-methyl-N'-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide](/img/structure/B10867111.png)
![7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867115.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867116.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867117.png)
![11-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10867129.png)


![N-(2-ethoxyphenyl)-2-[11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10867148.png)
